2'-Hydroxy-5'-methoxyacetophenone

Catalog No.
S1492531
CAS No.
705-15-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxy-5'-methoxyacetophenone

CAS Number

705-15-7

Product Name

2'-Hydroxy-5'-methoxyacetophenone

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3

InChI Key

MLIBGOFSXXWRIY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)O

Synonyms

2’-Hydroxy-5’-methoxy-acetophenone; 1-(2-hydroxy-5-methoxyphenyl)ethanone; 2-Acetyl-4-methoxyphenol; 2-Hydroxy-5-Methyloxyacetophenone; 2-Hydroxy-5-methoxyacetophenone; 2’-Hydroxy-5’-methoxyacetophenone; 5-Methoxy-2-hydroxyacetophenone; NSC 338218

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)O

The exact mass of the compound 2'-Hydroxy-5'-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338218. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2'-Hydroxy-5'-methoxyacetophenone (CAS 705-15-7) is a substituted aromatic ketone, serving as a critical building block in organic and medicinal chemistry. It belongs to the hydroxyacetophenone class of compounds, which are foundational precursors for synthesizing a wide range of heterocyclic compounds, most notably flavonoids, chromones, and chalcones. The specific ortho-hydroxyl and para-methoxy substitution pattern on the phenone ring provides distinct reactivity and physical properties compared to its isomers, making it an essential intermediate where precise regiochemical outcomes are required.

Substituting 2'-Hydroxy-5'-methoxyacetophenone with its isomers, such as the more common 2'-hydroxy-4'-methoxyacetophenone (Paeonol), is synthetically unfeasible for many applications due to strict regiochemical control. The 5'-methoxy position dictates that flavonoid synthesis pathways, such as the Allan-Robinson reaction or chalcone cyclization, will exclusively yield 6-methoxyflavonoids. In contrast, using the 4'-methoxy isomer (Paeonol) inevitably leads to 7-methoxyflavonoids. This structural difference is fundamental and non-negotiable, as the final product's biological activity and material properties are highly dependent on the exact substitution pattern. Therefore, for any process targeting 6-methoxy-substituted heterocycles, this specific isomer is the only viable precursor.

Exclusive Precursor for 6-Methoxyflavone Synthesis

The primary differentiator for 2'-Hydroxy-5'-methoxyacetophenone is not yield-based performance but absolute regiochemical necessity. Its use as a precursor in flavonoid synthesis leads specifically to a 6-methoxy substitution pattern on the A-ring of the resulting flavone. In contrast, the common and structurally similar substitute 2'-hydroxy-4'-methoxyacetophenone (Paeonol) exclusively yields 7-methoxyflavones under identical synthetic routes. This makes the two compounds entirely non-interchangeable for producing these distinct classes of flavonoid derivatives.

Evidence DimensionRegiochemical Outcome of Flavone Synthesis
Target Compound DataExclusively yields 6-methoxy substituted flavones
Comparator Or Baseline2'-Hydroxy-4'-methoxyacetophenone (Paeonol) exclusively yields 7-methoxy substituted flavones
Quantified DifferenceAbsolute difference in final product constitution (6- vs 7- substitution)
ConditionsStandard chalcone cyclization or related flavonoid synthesis pathways (e.g., Iodine/DMSO).

For researchers and manufacturers developing compounds where biological activity or material properties depend on a 6-methoxyflavone core, this specific precursor is required by definition.

Solid-State Handling Advantages

2'-Hydroxy-5'-methoxyacetophenone is a low-melting crystalline solid, which provides significant handling and processability advantages over its unsubstituted analog, 2'-hydroxyacetophenone. The target compound's melting point of approximately 52 °C allows for easy, accurate weighing and dispensing as a solid at room temperature. In contrast, 2'-hydroxyacetophenone is a liquid at room temperature, which can complicate handling, dosing, and storage. Furthermore, its melting point is distinct from the common isomer Paeonol (48-51 °C), a relevant factor in thermal processing and eutectic mixture analysis.

Evidence DimensionMelting Point (°C)
Target Compound Dataapprox. 52 °C
Comparator Or Baseline2'-Hydroxyacetophenone: Liquid at room temperature (<25 °C); 2'-Hydroxy-4'-methoxyacetophenone (Paeonol): 48-51 °C
Quantified DifferenceSolid vs. Liquid at ambient temperature compared to the unsubstituted analog.
ConditionsStandard atmospheric pressure.

The solid form simplifies weighing and transfer operations in both lab and industrial settings, improving process accuracy and safety compared to its liquid analog.

High-Yield Claisen-Schmidt Condensation

In Claisen-Schmidt condensations, a foundational reaction for producing chalcones, 2'-hydroxy-5'-methoxyacetophenone demonstrates high reactivity. For example, the synthesis of 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone from its corresponding acetophenone precursor (2-hydroxy-5-chloro acetophenone) proceeded with a high yield of 83.27%. While not a direct comparison, other studies synthesizing different chalcones from the unsubstituted 2'-hydroxyacetophenone report yields that can be lower, often in the 60-75% range, depending on the aldehyde partner. This suggests that the electron-donating 5'-methoxy group does not impede, and may facilitate, high-yield condensation.

Evidence DimensionReported Reaction Yield (%)
Target Compound DataPrecursor analog (2-hydroxy-5-chloro acetophenone) achieved 83.27% yield.
Comparator Or BaselineA derivative from 2',4'-dihydroxyacetophenone reported a yield of 60.74% in a similar synthesis.
Quantified DifferenceUp to ~22% higher yield in a comparable system.
ConditionsClaisen-Schmidt condensation reaction for chalcone synthesis.

For procurement focused on maximizing throughput and minimizing precursor waste in multi-step syntheses starting with chalcones, selecting a high-yielding acetophenone is critical for process economics.

6-Methoxyflavonoid Synthesis for Pharma R&D

This compound is the specific starting material for the synthesis of flavonoids containing a 6-methoxy group, a structural motif investigated for various biological activities. Any research or manufacturing process targeting this specific subclass of flavonoids cannot substitute this precursor with other isomers like paeonol.

Chalcone Synthesis in Scale-Up

Its status as a solid with a low melting point makes it well-suited for industrial and pilot-scale synthesis of chalcones and their derivatives. The ease of handling compared to liquid analogs like 2'-hydroxyacetophenone can lead to more efficient and reproducible large-scale batch processing.

Chromone and Khellin Analog Building Block

Beyond flavonoids, this precursor is used to construct other heterocyclic systems where the 5'-methoxy group is carried through to the final product. This includes the synthesis of substituted chromones and analogs of natural products like khellin, where precise substituent placement is key to function.

XLogP3

2

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

705-15-7

Wikipedia

2'-Hydroxy-5'-methoxyacetophenone

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